Methyl 4-(2-cyanoethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-cyanoethyl)benzoate is an organic compound with the molecular formula C11H11NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a cyanoethyl group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(2-cyanoethyl)benzoate can be synthesized through several methods. One common method involves the reaction of 4-(2-cyanoethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Another method involves the nitration of methyl benzoate followed by a cyanoethylation reaction. This process requires the use of fuming nitric acid and concentrated sulfuric acid for the nitration step, followed by the addition of acrylonitrile for the cyanoethylation step .
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale esterification reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-cyanoethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-(2-cyanoethyl)benzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the cyano group can yield primary amines using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Major Products Formed
Oxidation: 4-(2-cyanoethyl)benzoic acid.
Reduction: 4-(2-aminoethyl)benzoate.
Substitution: 4-(2-cyanoethyl)benzoic acid.
Scientific Research Applications
Methyl 4-(2-cyanoethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects.
Mechanism of Action
The mechanism of action of methyl 4-(2-cyanoethyl)benzoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound can be metabolized by enzymes to form active intermediates that participate in various biochemical reactions. The cyano group can undergo nucleophilic addition reactions, while the ester group can be hydrolyzed to release the corresponding carboxylic acid .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-cyanobenzoate: Similar structure but lacks the cyanoethyl group.
Methyl 4-formylbenzoate: Contains a formyl group instead of a cyanoethyl group.
Ethyl 4-cyanobenzoate: Similar to methyl 4-cyanobenzoate but with an ethyl ester group.
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives .
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
methyl 4-(2-cyanoethyl)benzoate |
InChI |
InChI=1S/C11H11NO2/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h4-7H,2-3H2,1H3 |
InChI Key |
XERRGOIBNMMMJM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.